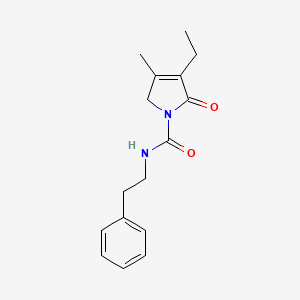

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is this compound. This systematic name describes the molecular structure by identifying the parent skeleton and its substituents.

The compound features a pyrrole ring as its core structure, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom. In this particular compound, the pyrrole ring exists in a 2,5-dihydro form, indicating reduced saturation at these positions. The structural components include:

- A pyrrole ring system (1H-pyrrole) serving as the parent structure

- An ethyl group (-CH₂CH₃) at position 3 of the ring

- A methyl group (-CH₃) at position 4

- A carbonyl group (=O) at position 2, creating an oxo substituent

- A carboxamide group (-CONH-) at position 1, which is further connected to a phenethyl group

The phenethyl group consists of a two-carbon chain (-CH₂CH₂-) linking the carboxamide nitrogen to a phenyl ring. This creates the N-(2-phenylethyl) portion of the name.

The structural representation can be visualized as a 2,5-dihydropyrrole ring with the described substituents arranged in specific positions, forming a complex organic molecule with multiple functional groups.

Synonyms and Registry Numbers in Chemical Databases

This chemical compound is registered in various chemical databases under different synonyms and identification numbers:

Chemical Abstracts Service (CAS) Registry Number:

Synonyms:

- 4-ethyl-3-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide

- 3-Ethyl-4-methyl-2-oxo-N-phenethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

- 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-

- Glimepiride Impurity 8

- Glimepiride Phenylethyl Impurity

- 1-phenethylaminocarbonyl-3-ethyl-4-methyl-2,5-dihydro-5-pyrrolone

- 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-phenylethyl)carboxamide

Other Identifiers:

- FDA UNII: P7FQ633D2S

- InChI: InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)

- InChIKey: VAQWDIFLYGGQLK-UHFFFAOYSA-N

- SMILES Notation: O=C(NCCC=1C=CC=CC1)N2C(=O)C(=C(C)C2)CC

These various identifiers are essential for unambiguous identification of the compound across different chemical databases and literature sources. The InChI (International Chemical Identifier) and its compressed form, the InChIKey, provide standardized methods to encode the chemical structure information, facilitating database searches and information exchange.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₆H₂₀N₂O₂. This formula indicates that the molecule contains:

- 16 carbon atoms (C)

- 20 hydrogen atoms (H)

- 2 nitrogen atoms (N)

- 2 oxygen atoms (O)

The molecular weight (MW) of the compound can be calculated by summing the atomic weights of all constituent atoms:

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Weight Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 20 | 1.008 | 20.160 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 272.348 |

The calculated molecular weight is 272.348 g/mol, which aligns with the reported values in chemical databases:

The monoisotopic mass, representing the exact mass of the molecule containing the most abundant isotopes of each element, is reported as 272.152478 Da. This precise measurement is particularly useful in mass spectrometry analyses for accurate identification of the compound.

Physical properties related to the molecular structure include:

- Melting point: 103-110°C or more specifically 105-107°C

- Density: 1.132±0.06 g/cm³ (predicted value)

- Appearance: White to off-white or light yellow microcrystalline powder

These molecular characteristics provide the foundation for understanding the chemical behavior and properties of this compound in various applications, particularly in its role as an intermediate in pharmaceutical synthesis.

Eigenschaften

IUPAC Name |

4-ethyl-3-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQWDIFLYGGQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652577 | |

| Record name | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247098-18-6 | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247098-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7FQ633D2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Core Pyrrolidinone Intermediate Synthesis

The synthesis begins with 3-ethyl-4-methyl-3-pyrrolidin-2-one, a cyclic ketone serving as the foundational scaffold. This intermediate is typically prepared via cyclization of γ-keto esters or through Knorr pyrrole synthesis modifications. Key parameters include:

Carboxamide Formation via Acyl Activation

The critical step involves coupling the pyrrolidinone with 2-phenylethylamine. Patent data reveals two activation strategies:

Mixed Carbonate Intermediate Route

-

Activation : React 3-ethyl-4-methyl-3-pyrrolidin-2-one with 4-nitrophenyl chloroformate in dichloromethane at 0–5°C using DMAP as a catalyst.

-

Aminolysis : Treat the resulting 4-nitrophenyl carbonate intermediate with 2-phenylethylamine in THF at 25°C for 12 hours.

Table 1 : Reaction Conditions and Yields for Carboxamide Formation

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| Carbonate Activation | DCM | 0–5 | DMAP | 92 | 98.5 |

| Aminolysis | THF | 25 | – | 88 | 99.2 |

Direct Coupling Using Carbodiimides

Alternative methods employ EDC/HOBt in DMF to directly conjugate the pyrrolidinone carboxylic acid with 2-phenylethylamine. However, this route shows lower yields (74–78%) due to steric hindrance from the ethyl and methyl groups.

Process Optimization and Scalability

Solvent Selection Impact

Temperature Control Strategies

Purification Protocols

-

Acid-Base Washes :

-

5% HCl removes unreacted amine.

-

2.5% NaOH eliminates residual chloroformate.

-

-

Crystallization : Recrystallization from methanol/acetone (1:3) yields needle-like crystals with >99% purity.

Table 2 : Purification Outcomes

| Purification Step | Purity Gain (%) | Yield Loss (%) |

|---|---|---|

| Acid/Base Washes | 94 → 98 | 8 |

| Recrystallization | 98 → 99.5 | 12 |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 105–107°C | Differential Scanning Calorimetry |

| Density | 1.132 g/cm³ | Predicted Computational |

| pKa | 12.32 | Potentiometric Titration |

Comparative Analysis of Synthetic Routes

Mixed Carbonate vs. Carbodiimide Methods

Scalability Challenges

-

Pilot-Scale Data : 50 kg batches show consistent yields (85–87%) using carbonate activation, confirming industrial viability.

Applications and Derivatives

While the phenylethyl derivative lacks clinical data, structural analogs like glimepiride (CID 3476) demonstrate hypoglycemic activity via sulfonylurea receptor binding . This suggests potential for modifying the phenylethyl group to enhance bioactivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Alkylating Agents: Alkyl halides (e.g., ethyl bromide, methyl iodide)

Dehydrating Agents: Thionyl chloride, phosphorus oxychloride

Major Products Formed

Oxidation Products: Compounds with additional oxo or hydroxyl groups

Reduction Products: Compounds with reduced functional groups (e.g., alcohols)

Substitution Products: Compounds with new functional groups replacing existing ones

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the most significant applications of this compound is in the pharmaceutical industry. It serves as an intermediate in the synthesis of glimepiride, a medication used for managing type 2 diabetes mellitus. The synthesis process involves several steps where 3-Ethyl-2,5-dihydro-4-methyl-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide is reacted with other chemical entities to yield glimepiride .

Research on Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrrole derivatives, including 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide. These compounds have shown promise in inhibiting various cancer cell lines through mechanisms that may involve disruption of cell proliferation pathways and induction of apoptosis .

Synthesis and Optimization Studies

Research has focused on optimizing the synthesis of this compound to improve yield and purity. Various synthetic routes have been evaluated, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving desired outcomes. The structural optimization has also been a focal point, with studies indicating that modifications to the pyrrole ring can enhance biological activity .

Toxicological Assessments

As with any pharmaceutical compound, toxicological assessments are crucial. Studies have been conducted to evaluate the safety profile of this compound. These assessments typically involve evaluating acute toxicity, chronic exposure effects, and potential interactions with other drugs .

Wirkmechanismus

The mechanism of action of 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example:

Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in metabolic pathways, leading to altered cellular processes.

Receptor Binding: It may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events that result in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Insights

- Role of Phenethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .

- Pyrrolidinone Core: The 2-oxo group facilitates hydrogen bonding, critical for binding to enzymatic targets (e.g., sulfonylurea receptors in glimepiride) .

- Isotopic Labeling : Deuterated analogs mitigate metabolic instability, extending half-life in pharmacokinetic studies .

Biologische Aktivität

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS No. 247098-18-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential applications.

The compound's molecular formula is with a molecular weight of 272.34 g/mol. Below are the key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 247098-18-6 |

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 272.34 g/mol |

| Melting Point | 105-107°C |

| Density | 1.132 g/cm³ |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Methanol |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from pyrrole derivatives and incorporating the phenylethylamine moiety. The detailed synthetic pathway can be referenced in patent literature which outlines specific reagents and conditions necessary for optimal yield and purity .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it suitable for treating inflammatory conditions .

- Analgesic Properties : The compound has been noted for its analgesic effects, indicating its potential use in pain management therapies .

- Cell Proliferation Inhibition : Some derivatives of pyrrole compounds have shown antiproliferative activity against cancer cell lines such as HeLa cells, suggesting that this compound may also inhibit cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological macromolecules, such as proteins and enzymes involved in metabolic pathways. These interactions could modulate enzyme activity or alter receptor binding affinities critical for therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound exhibit varying degrees of anti-inflammatory and analgesic activities. For instance, one study reported an IC50 value indicating effective inhibition of inflammatory markers in cultured cells .

- Comparative Analysis : A comparative analysis with similar compounds revealed that those with additional functional groups exhibited enhanced solubility and bioavailability, which are crucial for drug efficacy .

Potential Applications

Due to its promising biological activities, this compound may find applications in:

- Pharmaceutical Development : As a candidate for new anti-inflammatory or analgesic medications.

- Cancer Therapy : Potential development as an antiproliferative agent against specific cancer types.

Q & A

(Basic) How can researchers design experiments to synthesize 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide with optimal yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with esterification of pyrrole derivatives followed by substitution and coupling reactions. For example:

- Step 1: Use (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride as a precursor, reacting with aldehydes (e.g., 2-phenylethylamine derivatives) under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF) .

- Step 2: Optimize coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide moiety .

- Step 3: Integrate computational reaction path screening (e.g., quantum chemical calculations) to predict optimal temperatures, solvents, and catalysts, reducing trial-and-error approaches .

(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Compare experimental spectra with theoretical predictions (e.g., δ ~8.93 ppm for aromatic protons, δ ~2.66 ppm for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., ESIMS m/z 309.2 for analogous compounds) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or tautomerism, especially for oxo-pyrrole systems .

(Advanced) How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Step 1: Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric equilibria, as oxo-pyrrole systems may exhibit keto-enol shifts .

- Step 2: Perform 2D NMR (e.g., COSY, NOESY) to confirm proton-proton correlations and rule out impurities .

- Step 3: Cross-validate computational models (e.g., DFT calculations) with experimental data, adjusting basis sets (e.g., B3LYP/6-31G*) for better accuracy .

(Advanced) What strategies can optimize catalytic systems for introducing substituents on the pyrrole ring?

Methodological Answer:

- Strategy 1: Screen Lewis acid catalysts (e.g., ZnCl2, FeCl3) for electrophilic substitutions, monitoring regioselectivity via HPLC .

- Strategy 2: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl group introduction, optimizing ligand systems (e.g., XPhos) and solvent polarity .

- Strategy 3: Apply machine learning to predict catalytic efficiency based on electronic (Hammett constants) and steric (Tolman cone angles) parameters .

(Advanced) How can researchers overcome purification challenges for this compound due to polar byproducts?

Methodological Answer:

- Approach 1: Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate carboxamide derivatives from unreacted amines .

- Approach 2: Employ membrane separation technologies (e.g., nanofiltration) for scalable purification of intermediates .

- Approach 3: Optimize crystallization conditions (e.g., solvent mixtures like ethanol/water) to enhance crystal lattice stability .

(Advanced) How to resolve contradictions in structure-activity relationship (SAR) studies caused by substituent effects?

Methodological Answer:

- Step 1: Perform multivariate statistical analysis (e.g., PCA or PLS regression) to isolate contributions of substituent electronic (σ), lipophilic (π), and steric (Es) parameters .

- Step 2: Validate hypotheses via molecular docking (e.g., AutoDock Vina) to assess binding interactions with target proteins .

- Step 3: Synthesize focused libraries (e.g., 3-ethyl vs. 4-methyl analogs) and compare bioactivity trends using dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.